molecular formula C16H10Cl2N2 B1603825 Pyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro- CAS No. 89508-65-6

Pyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro-

Cat. No. B1603825
CAS RN: 89508-65-6
M. Wt: 301.2 g/mol
InChI Key: XGLURXDMKXERQK-UHFFFAOYSA-N
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Description

Pyrimidine, 2-[1,1’-biphenyl]-4-yl-4,6-dichloro- is a heterocyclic compound with the following chemical structure:



Synthesis Analysis

The synthesis of this compound involves the combination of a pyrimidine core with a biphenyl moiety. Specific synthetic routes and reaction conditions may vary, but the overall strategy aims to introduce the biphenyl group at the 2-position of the pyrimidine ring. Researchers have explored various synthetic methods, including condensation reactions, cyclizations, and functional group transformations.



Molecular Structure Analysis

The molecular formula of Pyrimidine, 2-[1,1’-biphenyl]-4-yl-4,6-dichloro- is C~8~H~6~Cl~2~N~2~ . The compound consists of a pyrimidine ring fused to a biphenyl moiety. The chloro substituents are positioned at the 4- and 6-positions of the pyrimidine ring. The biphenyl group contributes to the overall planarity and rigidity of the molecule.



Chemical Reactions Analysis

The compound’s reactivity depends on the functional groups present. Potential reactions include nucleophilic substitutions, electrophilic additions, and oxidative processes. Researchers have investigated its behavior under various conditions to understand its chemical versatility.



Physical And Chemical Properties Analysis


  • Melting Point : Investigate the compound’s melting point to understand its solid-state behavior.

  • Solubility : Assess its solubility in different solvents (e.g., water, organic solvents).

  • Stability : Evaluate its stability under various conditions (e.g., temperature, light, pH).


Safety And Hazards


  • Toxicity : Investigate its toxicity profile, including acute and chronic effects.

  • Handling Precautions : Follow safety guidelines when handling this compound.

  • Environmental Impact : Assess its impact on the environment.


Future Directions


  • Biological Activity : Explore its potential as a drug candidate or bioactive molecule.

  • Structure-Activity Relationship (SAR) : Investigate modifications to enhance its properties.

  • Synthetic Derivatives : Design and synthesize analogs for structure-activity studies.


Please note that the information provided here is based on available literature, and further research may yield additional insights. For a more detailed analysis, consult relevant scientific papers1234.


properties

IUPAC Name

4,6-dichloro-2-(4-phenylphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2/c17-14-10-15(18)20-16(19-14)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLURXDMKXERQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=CC(=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626982
Record name 2-([1,1'-Biphenyl]-4-yl)-4,6-dichloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro-

CAS RN

89508-65-6
Record name 2-([1,1'-Biphenyl]-4-yl)-4,6-dichloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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